
2-(2-Benzofuran-1-yl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuranglyoxylaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow crystalline solid that has been studied for its potential biological and industrial applications. The compound is known for its unique structure, which includes a benzofuran ring fused with an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of 2-Benzofuranglyoxylaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of efficient synthesis, purification, and quality control to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Benzofurancarboxylic acid.
Reduction: Formation of 2-Benzofuranmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors. For example, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects by targeting specific cellular pathways .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
2-Benzofuranmethanol: A reduced form with an alcohol group.
2-Benzofurancarboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: 2-Benzofuranglyoxylaldehyde is unique due to the presence of both the benzofuran ring and the glyoxylaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H6O3 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
2-(2-benzofuran-1-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O3/c11-5-9(12)10-8-4-2-1-3-7(8)6-13-10/h1-6H |
Clé InChI |
UXUDUJINXGWUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=COC(=C2C=C1)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




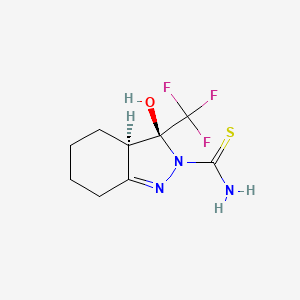
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
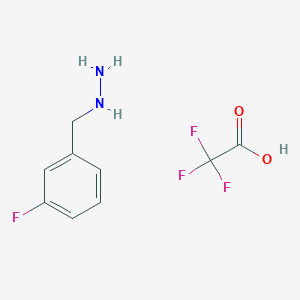
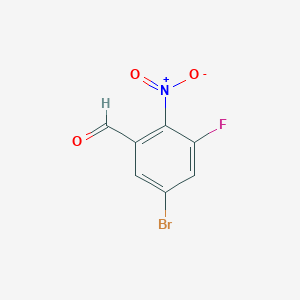



![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
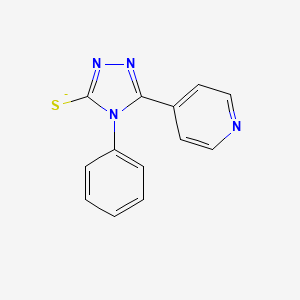
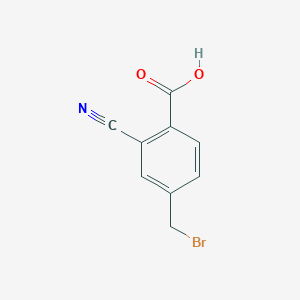
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
